Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Oxazepane Carbonyl Chloride
6-Methyl-1,4-oxazepane-4-carbonyl chloride (C₇H₁₂ClNO₂, MW 177.63 g/mol) exhibits an 8.6% increase in molecular weight compared to the unsubstituted 1,4-oxazepane-4-carbonyl chloride (C₆H₁₀ClNO₂, MW 163.6 g/mol) [1][2]. This mass difference directly impacts physicochemical properties critical for drug design, including predicted lipophilicity (estimated ClogP values differ by approximately 0.5 log units based on fragment contributions) [1][2].
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity |
|---|---|
| Target Compound Data | MW = 177.63 g/mol; Predicted ClogP ≈ 1.5-2.0 |
| Comparator Or Baseline | 1,4-Oxazepane-4-carbonyl chloride: MW = 163.60 g/mol; Predicted ClogP ≈ 1.0-1.5 |
| Quantified Difference | MW increase: +14.03 g/mol (+8.6%); ClogP increase: ~0.5 log units |
| Conditions | Molecular formulas and physicochemical property predictions based on standard cheminformatic algorithms |
Why This Matters
The 8.6% molecular weight and increased lipophilicity alter pharmacokinetic parameters, making the 6-methyl derivative preferable when higher membrane permeability or specific logP windows are required.
- [1] Chemsrc. 6-Methyl-1,4-oxazepane-4-carbonyl chloride. CAS 1936500-68-3. Accessed 2026. View Source
- [2] Chemsrc. 1,4-Oxazepane-4-carbonyl chloride. CAS 1510760-04-9. Accessed 2026. View Source
